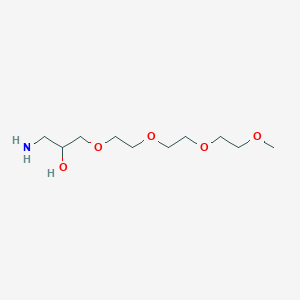amino]thiophene-2-carboxylic acid CAS No. 1707562-51-3](/img/structure/B2994420.png)
3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C15H17NO4S2 . It belongs to the class of thiophene derivatives. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is related to the field of synthetic organic chemistry, where derivatives of thiophene carboxylic acids serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates demonstrates the versatility of thiophene derivatives in organic synthesis. These compounds are obtained through reactions involving alkoxy aryI(or methyl)sulfonylacrylonitriles and methyl thioglycolate, showcasing the potential for constructing complex molecules with sulfonamide functionalities, which are common in pharmaceuticals and agrochemicals (Stephens, Price, & Sowell, 1999).
Materials Science Applications
In the realm of materials science, thiophene derivatives with sulfonamido groups have been investigated for their antimicrobial properties. Such studies highlight the potential of thiophene-based molecules in developing new materials with built-in antimicrobial features, relevant for medical devices, coatings, and textiles (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Another significant application is in the synthesis and proton conductivity of highly sulfonated poly(thiophenylene), where the introduction of sulfonic acid groups into the polythiophene backbone enhances its water solubility and proton conductivity. This makes such polymers promising candidates for fuel cell membranes and other applications requiring high proton conductance (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Biochemical Research
From a biochemical perspective, the study of S-adenosylmethionine (SAM) illustrates the biochemical relevance of compounds containing sulfonium groups, similar to the sulfonyl(methyl)amino group in the target molecule. SAM is involved in a wide array of biochemical processes, including methylation reactions, synthesis of ethylene, and polyamines, showcasing the biological significance of sulfur-containing compounds in living organisms (Fontecave, Atta, & Mulliez, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)16(3)13-8-9-21-14(13)15(17)18/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRBQRMGQBACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)
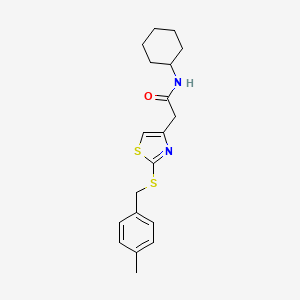
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)


![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)


![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
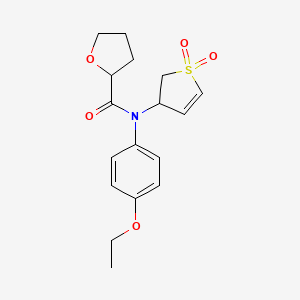
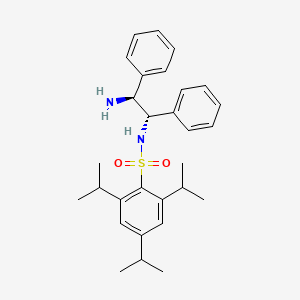
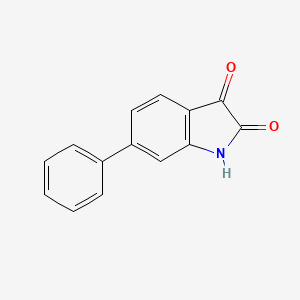
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
